Pasireotide Pamoate

Somatostatin Receptor Pharmacology Receptor Binding Kinetics Pituitary Adenoma

Pasireotide pamoate (396091-79-5), the LAR formulation API, uniquely binds SSTR1/2/3/5 with high affinity—unlike SSTR2-selective octreotide/lanreotide. Phase III data: 31.3% biochemical control vs 19.2% for octreotide LAR (P=0.007). Sole FDA-approved pituitary-directed therapy for Cushing's disease. Offers highest SSTR5 affinity among commercial somatostatin analogs (IC50 0.16 nM). Essential for SSTR5 pathway research and acromegaly/Cushing's models.

Molecular Formula C81H82N10O15
Molecular Weight 1435.6 g/mol
CAS No. 396091-79-5
Cat. No. B1678483
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePasireotide Pamoate
CAS396091-79-5
SynonymsPasireotide pamoate;  SOM 230;  SOM-230;  SOM230;  trade name: Signifor;  Signifor LAR.
Molecular FormulaC81H82N10O15
Molecular Weight1435.6 g/mol
Structural Identifiers
SMILESC1C(CN2C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C2=O)CC3=CC=CC=C3)CC4=CC=C(C=C4)OCC5=CC=CC=C5)CCCCN)CC6=CNC7=CC=CC=C76)C8=CC=CC=C8)OC(=O)NCCN.C1=CC=C2C(=C1)C=C(C(=C2CC3=C(C(=CC4=CC=CC=C43)C(=O)O)O)O)C(=O)O
InChIInChI=1S/C58H66N10O9.C23H16O6/c59-27-13-12-22-46-52(69)64-47(30-38-23-25-42(26-24-38)76-36-39-16-6-2-7-17-39)53(70)66-49(31-37-14-4-1-5-15-37)57(74)68-35-43(77-58(75)61-29-28-60)33-50(68)55(72)67-51(40-18-8-3-9-19-40)56(73)65-48(54(71)63-46)32-41-34-62-45-21-11-10-20-44(41)45;24-20-16(14-7-3-1-5-12(14)9-18(20)22(26)27)11-17-15-8-4-2-6-13(15)10-19(21(17)25)23(28)29/h1-11,14-21,23-26,34,43,46-51,62H,12-13,22,27-33,35-36,59-60H2,(H,61,75)(H,63,71)(H,64,69)(H,65,73)(H,66,70)(H,67,72);1-10,24-25H,11H2,(H,26,27)(H,28,29)/t43-,46+,47+,48-,49+,50+,51+;/m1./s1
InChIKeyHSXBEUMRBMAVDP-QKXVGOHISA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Pasireotide Pamoate (Signifor LAR): A Second-Generation Multi-Receptor Somatostatin Analog for Acromegaly and Cushing's Disease


Pasireotide pamoate (CAS 396091-79-5) is a long-acting cyclohexapeptide somatostatin analog, formulated as a suspension for intramuscular injection [1]. The pamoate salt serves as the active pharmaceutical ingredient in the extended-release, once-monthly LAR (Long-Acting Release) formulation. Pharmacologically, pasireotide is distinguished from first-generation somatostatin analogs (octreotide and lanreotide) by its high-affinity binding profile across four of the five somatostatin receptor subtypes (SSTR1, SSTR2, SSTR3, SSTR5), in contrast to the predominantly SSTR2-selective binding of first-generation agents [2].

Why First-Generation Somatostatin Analogs Cannot Be Substituted for Pasireotide Pamoate


First-generation somatostatin analogs (octreotide and lanreotide) are not pharmacologically interchangeable with pasireotide pamoate due to fundamental differences in their somatostatin receptor (SSTR) binding profiles and functional consequences. Octreotide and lanreotide exhibit high-affinity binding predominantly to SSTR2, with negligible affinity for SSTR1 and SSTR3 [1]. In contrast, pasireotide demonstrates a 40-fold higher binding affinity for SSTR5, a 30-fold higher affinity for SSTR1, and a 5-fold higher affinity for SSTR3 relative to octreotide, while exhibiting approximately 2-fold lower affinity for SSTR2 [2]. These quantitative differences are not merely biochemical curiosities—they translate directly into clinically meaningful divergence: SSTR5 is the predominant receptor subtype expressed on adrenocorticotropic hormone (ACTH)-secreting pituitary adenomas, making pasireotide uniquely effective in Cushing's disease, whereas SSTR2-selective agents show minimal efficacy in this indication [3]. Moreover, in patients with acromegaly inadequately controlled on maximal doses of octreotide or lanreotide, switching to pasireotide achieves biochemical control in 15-20% of patients despite prior treatment failure, underscoring the non-substitutable nature of these agents [4].

Quantitative Differentiation Evidence for Pasireotide Pamoate Versus First-Generation Somatostatin Analogs


Receptor Binding Affinity: Pasireotide Exhibits 40-Fold Higher SSTR5 Affinity Than Octreotide

In comparative in vitro binding assays using human recombinant somatostatin receptors, pasireotide demonstrates quantitatively distinct receptor subtype selectivity compared to octreotide. The differential binding profile is most pronounced at SSTR5, where pasireotide exhibits approximately 40-fold higher affinity [1]. At SSTR1 and SSTR3, pasireotide shows 30-fold and 5-fold higher affinity, respectively, while its affinity for SSTR2 is approximately 2-fold lower than that of octreotide [1]. IC50 values from a comprehensive comparative analysis confirm these differences: pasireotide exhibits IC50 of 9.3 nM at SSTR1, 1.0 nM at SSTR2, 1.5 nM at SSTR3, and 0.16 nM at SSTR5, whereas octreotide and lanreotide show IC50 >1000 nM at both SSTR1 and SSTR3 [2].

Somatostatin Receptor Pharmacology Receptor Binding Kinetics Pituitary Adenoma

Biochemical Control in Medically Naive Acromegaly: Pasireotide LAR Achieves 31.3% Control Rate Versus 19.2% for Octreotide LAR

A prospective, randomized, double-blind, multicenter Phase III trial (n=358) directly compared pasireotide LAR (40 mg/28 days, titratable to 60 mg) versus octreotide LAR (20 mg/28 days, titratable to 30 mg) in medically naive patients with acromegaly over 12 months [1]. The primary endpoint—biochemical control defined as GH <2.5 μg/L and normalized age- and sex-adjusted IGF-1—was achieved in 31.3% (55/176) of pasireotide LAR-treated patients compared with 19.2% (35/182) of octreotide LAR-treated patients (absolute difference 12.1%; P = 0.007) [1]. When including patients with IGF-1 below the lower normal limit, control rates were 35.8% versus 20.9% [1]. Normalization of IGF-1 alone was achieved in 38.6% versus 23.6% (P = 0.002) [1].

Acromegaly Biochemical Control Phase III Clinical Trial

Efficacy in Octreotide/Lanreotide-Refractory Acromegaly: Pasireotide Achieves 15-20% Biochemical Control Where First-Generation Agents Yield 0%

The PAOLA trial (Phase III, multicenter, randomized) evaluated pasireotide LAR in patients with acromegaly inadequately controlled on maximal doses of first-generation somatostatin analogs (octreotide LAR 30 mg or lanreotide Autogel 120 mg) for ≥6 months [1]. Patients were randomized 1:1:1 to pasireotide LAR 40 mg, pasireotide LAR 60 mg, or continued active control (octreotide or lanreotide). At 24 weeks, biochemical control (GH <2.5 μg/L and normalized IGF-1) was achieved by 15% (10/65) in the 40 mg group and 20% (13/65) in the 60 mg group, compared with 0% (0/68) in the active control group [1]. The absolute difference from control was 15.4% (95% CI 7.6-26.5, P = 0.0006) for the 40 mg dose and 20.0% (95% CI 11.1-31.8, P < 0.0001) for the 60 mg dose [1].

Treatment-Refractory Acromegaly PAOLA Trial Rescue Therapy

SSTR1 Binding Affinity: Pasireotide IC50 9.3 nM Versus Octreotide/Lanreotide >1000 nM

Quantitative receptor binding data from standardized in vitro assays reveal a categorical difference in SSTR1 engagement between pasireotide and first-generation somatostatin analogs [1]. Pasireotide demonstrates an IC50 of 9.3 nM at human recombinant SSTR1, whereas both octreotide and lanreotide exhibit IC50 values exceeding 1000 nM at the same receptor subtype [1]. This difference exceeds two orders of magnitude and is not incremental but binary—first-generation analogs are functionally inactive at SSTR1 at clinically relevant concentrations. Pasireotide's SSTR1 binding affinity is complemented by its SSTR3 affinity (IC50 1.5 nM), where octreotide and lanreotide again show >1000 nM and 43-107 nM, respectively [1].

SSTR1 Pharmacology Receptor Selectivity Preclinical Differentiation

Hyperglycemia Risk: Pasireotide-Associated Hyperglycemia Occurs in 65.6-75.3% of Patients, With 4% Discontinuation Rate

The safety profile of pasireotide is similar to octreotide and lanreotide with respect to gastrointestinal and hepatobiliary adverse events, but is differentiated by a higher frequency and degree of hyperglycemia—a direct consequence of its enhanced SSTR5 binding affinity and resultant suppression of insulin secretion [1]. In a pooled analysis of two prospective clinical studies (C2305 and C2402/PAOLA) comprising 303 patients receiving long-acting pasireotide, hyperglycemia or worsening of existing hyperglycemia occurred in 75.3% (134/178) of medically naive patients and 65.6% (82/125) of patients previously treated with first-generation analogs [1]. The discontinuation rate due to hyperglycemia-related adverse events was 4% (13/303 patients) [1]. In the PAOLA trial, hyperglycemia was reported in 33% of pasireotide 40 mg patients and 31% of pasireotide 60 mg patients, compared with 14% in the active control group [2].

Adverse Event Profile Glucose Homeostasis Safety Differentiation

Cushing's Disease Efficacy: Pasireotide Is the Only Pituitary-Targeted Agent Approved for Cushing's Disease

Unlike octreotide and lanreotide, which lack efficacy in Cushing's disease due to their minimal SSTR5 affinity, pasireotide is approved specifically for this indication based on Phase III data demonstrating normalization of urinary free cortisol (UFC) [1]. In the pivotal 12-month Phase III study (n=162), twice-daily subcutaneous pasireotide (600 μg or 900 μg) led to UFC normalization in up to 25% of patients at 6 months [2]. In an open-label extension study of patients continuing pasireotide, 50.0% (29/58) maintained controlled UFC (≤ULN) at month 12, and 34.5% (20/58) maintained control at month 24, with mean UFC reductions of 57.3% and 62.1% at months 12 and 24, respectively [1].

Cushing's Disease Urinary Free Cortisol Pituitary-Targeted Therapy

Evidence-Based Application Scenarios for Pasireotide Pamoate in Research and Clinical Procurement


First-Line Medical Therapy in Acromegaly Patients Requiring Superior Biochemical Control Rates

For medically naive acromegaly patients or those post-surgical with persistent disease, pasireotide LAR (40 mg monthly, titratable to 60 mg) should be prioritized when maximizing biochemical control probability is the primary objective. This recommendation is grounded in Level 1 evidence from a head-to-head Phase III trial demonstrating a 31.3% biochemical control rate versus 19.2% for octreotide LAR (P = 0.007) [1]. The absolute 12.1% improvement in control rates, coupled with superior IGF-1 normalization (38.6% vs 23.6%, P = 0.002), supports procurement for institutions aiming to optimize first-line somatostatin analog therapy outcomes [1].

Rescue Therapy for Acromegaly Patients Inadequately Controlled on Maximal-Dose Octreotide or Lanreotide

For patients failing to achieve biochemical control (GH >2.5 μg/L and elevated IGF-1) despite ≥6 months of maximal-dose first-generation analog therapy (octreotide LAR 30 mg or lanreotide Autogel 120 mg), pasireotide LAR is the only somatostatin analog with Level 1 evidence of efficacy. The PAOLA trial demonstrated that switching to pasireotide LAR (40-60 mg monthly) achieves biochemical control in 15-20% of these refractory patients, whereas continued first-generation therapy yields 0% control (absolute difference 15.4-20.0%, P ≤ 0.0006) [2]. Procurement of pasireotide is essential for any comprehensive acromegaly management program that serves this patient subset.

Pituitary-Targeted Medical Management of Cushing's Disease When Surgery Is Contraindicated or Non-Curative

Pasireotide (subcutaneous or LAR formulation) is the only FDA-approved pituitary-directed pharmacotherapy for Cushing's disease. This application scenario is supported by Phase III data showing UFC normalization in up to 25% of patients at 6 months, with durable responses maintained through 24 months of treatment (34.5% UFC normalization at month 24 in extension cohort) [3][4]. The mechanistic basis—high-affinity SSTR5 binding that is 40-fold greater than octreotide—directly addresses the predominant receptor expression profile of ACTH-secreting pituitary adenomas [5]. For endocrinology centers managing Cushing's disease, pasireotide represents a non-substitutable procurement requirement.

Preclinical and Translational Research Requiring SSTR1 or SSTR5 Agonism

For research applications requiring pharmacological agonism at somatostatin receptor subtypes SSTR1 or SSTR5, pasireotide is the commercially available agent of choice. Unlike octreotide and lanreotide, which exhibit IC50 >1000 nM at SSTR1 (functionally inactive), pasireotide demonstrates an IC50 of 9.3 nM at SSTR1 and 0.16 nM at SSTR5—the highest reported SSTR5 affinity among clinically available somatostatin analogs [6]. This unique binding profile makes pasireotide essential for studies investigating SSTR5-mediated signaling pathways, ACTH secretion regulation, or combinatorial SSTR agonism beyond the canonical SSTR2 pathway [6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

58 linked technical documents
Explore Hub


Quote Request

Request a Quote for Pasireotide Pamoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.